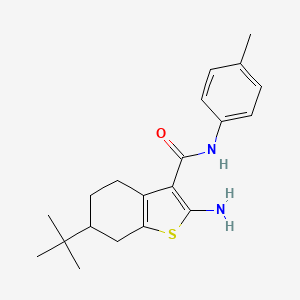
(4-Bromofenil)(2-((2,5-dihidro-1H-pirrol-1-il)metil)fenil)metanona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Bromophenyl)(2-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone is a useful research compound. Its molecular formula is C18H16BrNO and its molecular weight is 342.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality (4-Bromophenyl)(2-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-Bromophenyl)(2-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Síntesis orgánica
4’-bromo-2-(3-pirrolinometil) benzofenona: es un intermedio valioso en la síntesis orgánica. Su átomo de bromo puede actuar como un sitio reactivo para una mayor funcionalización, lo que lo hace útil en la construcción de arquitecturas moleculares complejas. Por ejemplo, puede sufrir reacciones de acoplamiento de Suzuki para formar compuestos biarílicos, que son estructuras frecuentes en productos farmacéuticos y agroquímicos .
Química medicinal
En química medicinal, la porción de pirrolidina presente en 4’-bromo-2-(3-pirrolinometil) benzofenona es de particular interés. Los anillos de pirrolidina se encuentran en una variedad de moléculas bioactivas, incluidos antibióticos y agentes antitumorales. Este compuesto podría servir como un precursor clave en la síntesis de tales fármacos, aprovechando su anillo de pirrolidina para la actividad biológica .
Ciencia de materiales
Las aplicaciones potenciales del compuesto en ciencia de materiales se derivan de su capacidad para actuar como iniciador de la polimerización o como modificador para los polímeros. Su estructura aromática podría contribuir a la estabilidad térmica de los materiales resultantes, lo que lo hace adecuado para crear polímeros de alto rendimiento con propiedades mecánicas específicas .
Farmacología
Farmacológicamente, las características estructurales del compuesto pueden explorarse para el diseño de fármacos. El átomo de bromo ofrece un sitio para la unión halógena, que puede explotarse para mejorar la interacción con los objetivos biológicos. Además, el anillo de pirrolidina puede modificarse para mejorar las propiedades farmacocinéticas de los posibles candidatos a fármacos .
Bioquímica
En bioquímica, este compuesto podría utilizarse para estudiar las interacciones proteína-ligando. El átomo de bromo puede utilizarse en cristalografía de rayos X para determinar los modos de unión de los ligandos a las proteínas, ayudando a comprender las vías bioquímicas y el diseño de inhibidores enzimáticos .
Propiedades
IUPAC Name |
(4-bromophenyl)-[2-(2,5-dihydropyrrol-1-ylmethyl)phenyl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrNO/c19-16-9-7-14(8-10-16)18(21)17-6-2-1-5-15(17)13-20-11-3-4-12-20/h1-10H,11-13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKTJZOQKQJGUCD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCN1CC2=CC=CC=C2C(=O)C3=CC=C(C=C3)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10643927 |
Source


|
| Record name | (4-Bromophenyl){2-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10643927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898763-08-1 |
Source


|
| Record name | (4-Bromophenyl){2-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10643927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Tert-butyl 1,9-diazaspiro[5.5]undecane-1-carboxylate](/img/structure/B1292871.png)
![5-bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B1292873.png)
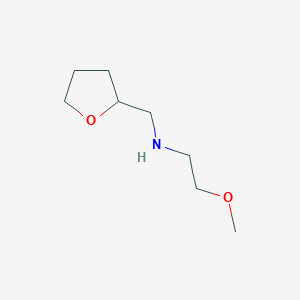


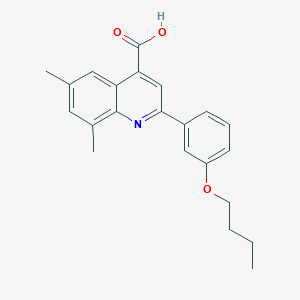
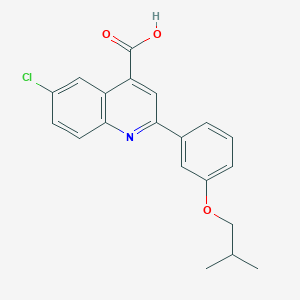
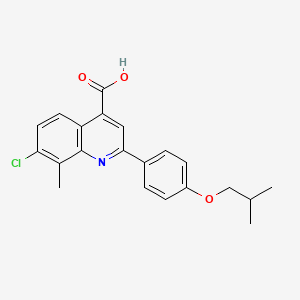
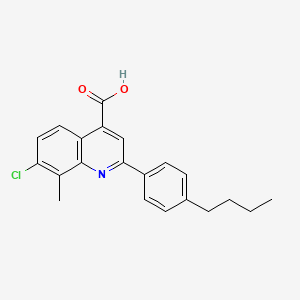
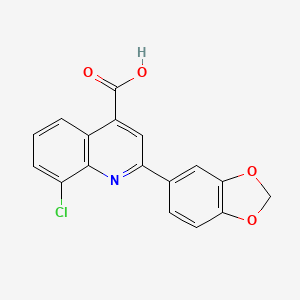
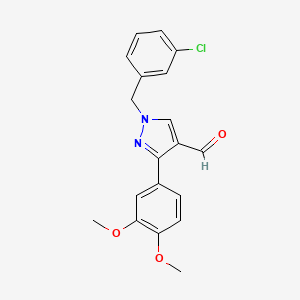
![3-amino-6-isopropyl-2-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1292889.png)
